
2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that features a pyridine ring substituted with trideuteromethyl groups and a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials:
Deuteration: The trideuteromethyl groups are introduced through a deuteration process, which involves the replacement of hydrogen atoms with deuterium.
Borylation: The dioxaborolane moiety is introduced via a borylation reaction, which involves the coupling of the pyridine ring with a boron-containing reagent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration and borylation processes, utilizing specialized equipment and reagents to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where specific groups on the pyridine ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
科学的研究の応用
2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its isotopic labeling makes it useful in studying metabolic pathways and enzyme mechanisms.
Medicine: The compound can be used in drug development and as a tracer in pharmacokinetic studies.
Industry: It is employed in the production of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The deuterium atoms in the trideuteromethyl groups can influence reaction kinetics and stability, making the compound valuable in mechanistic studies. The dioxaborolane moiety can participate in boron-mediated reactions, further expanding its utility in various applications.
類似化合物との比較
Similar Compounds
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but without deuterium labeling.
2,6-Di(trideuteromethyl)pyridine: Lacks the dioxaborolane moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the trideuteromethyl groups.
Uniqueness
The uniqueness of 2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its combination of isotopic labeling and the presence of a dioxaborolane moiety. This dual functionality enhances its versatility and effectiveness in various scientific research applications.
特性
分子式 |
C13H20BNO2 |
|---|---|
分子量 |
239.15 g/mol |
IUPAC名 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-bis(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-11(8-10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3/i1D3,2D3 |
InChIキー |
XYNDKPYVNTVDAH-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=N1)C([2H])([2H])[2H])B2OC(C(O2)(C)C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


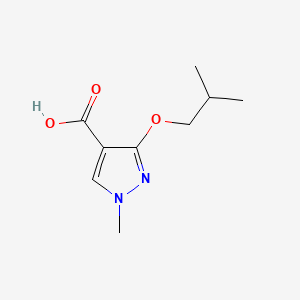
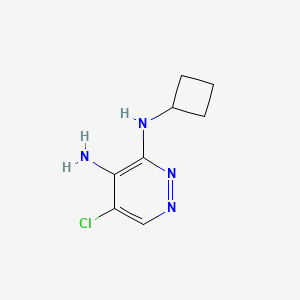
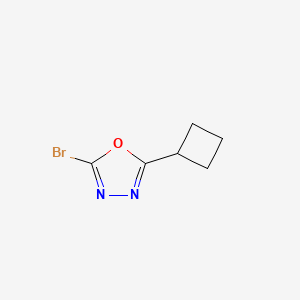
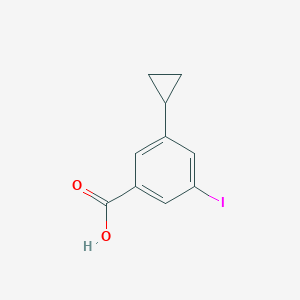

![1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester](/img/structure/B13931934.png)
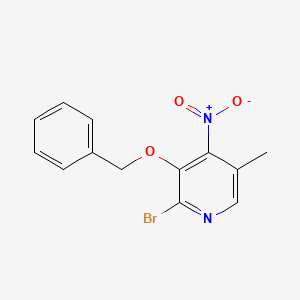


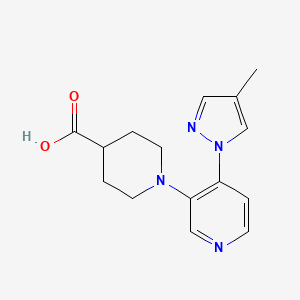
![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)
![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13931976.png)
